molecular formula C7H9N5O B12354054 2-(Dimethylamino)-1,4-dihydropurin-6-one

2-(Dimethylamino)-1,4-dihydropurin-6-one

Cat. No.: B12354054
M. Wt: 179.18 g/mol
InChI Key: KFJSNJVBIIPGNZ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1,4-dihydropurin-6-one is a purine derivative characterized by a dimethylamino (-N(CH₃)₂) substituent at position 2 and a partially reduced purine ring system (1,4-dihydro configuration). This structural modification distinguishes it from canonical purines like adenine or guanine, imparting unique physicochemical and biological properties. For example, dimethylamino groups are known to influence electron density in aromatic systems, affecting solubility, hydrogen bonding, and interactions in polymerization or biological systems .

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

2-(dimethylamino)-1,4-dihydropurin-6-one

InChI

InChI=1S/C7H9N5O/c1-12(2)7-10-5-4(6(13)11-7)8-3-9-5/h3,5H,1-2H3,(H,10,11,13)

InChI Key

KFJSNJVBIIPGNZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2C(=NC=N2)C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1,4-dihydropurin-6-one typically involves the reaction of appropriate purine derivatives with dimethylamine under controlled conditions. One common method includes the use of dimethylamine hydrochloride in the presence of a base such as sodium hydroxide, which facilitates the substitution reaction at the desired position on the purine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1,4-dihydropurin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Dimethylamino)-1,4-dihydropurin-6-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-1,4-dihydropurin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Position 2 Modifications in Purines

The dimethylamino group at position 2 differentiates this compound from other purine derivatives:

  • 2-Thioadenine (): Replaces the oxygen at position 6 with sulfur and has a mercapto (-SH) group at position 2. This thiol group enhances nucleophilicity, making it useful in metal coordination chemistry, unlike the electron-donating dimethylamino group .
  • 2-Iodoadenine (): Features an iodine atom at position 2, which introduces steric bulk and alters electronic properties. Iodo-substituted purines are often used in radiopharmaceuticals due to iodine’s isotopic versatility, whereas dimethylamino groups may enhance solubility in organic matrices .
  • 2-Aminopurine (): A fluorescent analog with an amino (-NH₂) group at position 2.

Dihydro Purine Derivatives

  • 2-Amino-7-methyl-1,7-dihydro-6H-purin-6-one (): Shares a dihydro configuration but has a methyl group at position 7 and an amino group at position 2.

Comparative Data Table

Compound Name Substituents (Position) Molecular Formula CAS Number Key Properties/Applications
2-(Dimethylamino)-1,4-dihydropurin-6-one -N(CH₃)₂ (2), 1,4-dihydro C₇H₁₀N₆O Not Provided Hypothesized: Polymer co-initiator, nucleoside analog
2-Thioadenine -SH (2), -NH₂ (6) C₅H₅N₅S 3647-48-1 Metal coordination, antiviral research
2-Iodoadenine -I (2) C₅H₄IN₅ Not Provided Radiopharmaceutical precursor
Ethyl 4-(Dimethylamino) Benzoate -N(CH₃)₂ (4), ethyl ester C₁₁H₁₅NO₂ 1552-59-0 High reactivity in resin polymerization
2-Amino-7-methyl-1,7-dihydro-6H-purin-6-one -NH₂ (2), -CH₃ (7) C₆H₇N₅O 578-76-7 Potential enzyme inhibitor

Research Findings and Mechanistic Insights

  • This contrasts with electron-withdrawing groups (e.g., -I in 2-iodoadenine), which reduce ring reactivity .
  • Biological Implications: Dimethylamino groups may improve membrane permeability compared to polar substituents (e.g., -OH or -NH₂), as seen in drug design for CNS-targeting molecules ( references similar dimethylaminoethyl moieties in desvenlafaxine) .
  • Polymer Compatibility: In resin systems, amine concentration ratios (e.g., 1:1 vs. 1:2 camphorquinone/amine) significantly affect mechanical properties. The target compound’s dihydro structure might reduce rigidity, favoring flexible polymer networks .

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